(2-(Methylthio)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
(2-methylsulfanylphenyl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-26-17-7-3-2-6-16(17)20(24)23-9-4-5-14(12-23)11-18-21-19(22-25-18)15-8-10-27-13-15/h2-3,6-8,10,13-14H,4-5,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNYHKXHKOJLQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
The compound (2-(Methylthio)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone (CAS No. 1798673-42-3) is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 399.5 g/mol. The structure incorporates a piperidine ring, a thiophene moiety, and an oxadiazole ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 399.5 g/mol |
| CAS Number | 1798673-42-3 |
Antimicrobial Activity
Recent studies have demonstrated that compounds containing thiophene and oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus through agar diffusion methods. The minimum inhibitory concentration (MIC) values indicate that these compounds can be comparable to standard antibiotics .
Antiviral Properties
The oxadiazole ring in the compound is particularly noteworthy for its antiviral activity. Compounds with similar structural motifs have been reported as inhibitors of viral polymerases, including those responsible for dengue virus replication. A study indicated that certain oxadiazole derivatives demonstrated submicromolar activity against multiple serotypes of the dengue virus . This suggests that the compound may possess potential antiviral properties worth exploring further.
Anti-inflammatory Effects
Inflammation is a common underlying factor in numerous diseases, including cancer and cardiovascular conditions. Compounds featuring piperidine and thiophene structures have been investigated for their anti-inflammatory effects. For instance, related compounds have shown promise in selectively inhibiting cyclooxygenase enzymes (COX), which are key players in inflammatory pathways . The potential for this compound to modulate inflammatory responses could be significant.
The biological activity of (2-(Methylthio)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone may involve several mechanisms:
- Enzyme Inhibition : The presence of the oxadiazole moiety may allow for interaction with enzyme active sites, inhibiting their function.
- Receptor Modulation : The piperidine component can interact with various receptors involved in neurotransmission and inflammation.
- Antioxidant Activity : Some derivatives have shown antioxidant properties, which could contribute to their overall therapeutic effects .
Study on Antimicrobial Activity
A recent study evaluated several derivatives of oxadiazole compounds for their antimicrobial efficacy. The results indicated that modifications to the thiophene and piperidine components significantly enhanced activity against both Gram-positive and Gram-negative bacteria .
Evaluation of Antiviral Effects
In vitro studies investigating similar compounds against dengue virus polymerases revealed that specific structural modifications led to increased potency against viral replication . This highlights the importance of structure-activity relationships (SAR) in developing effective antiviral agents.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Features
The target compound’s key structural elements include:
- Piperidine ring : Enhances conformational flexibility and bioavailability.
- Thiophene and methylthio groups : Augment electronic and steric properties.
Analog 1: 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione ()
- Core : 1,3,4-oxadiazole-thione.
- Substituents : Pyrimidin-2-ylthio group.
Analog 2: Alkenyl Trisulfides ()
- Core : Unsaturated trisulfide chains.
- Bioactivity : Demonstrated microtubule-targeting anticancer activity in vitro. Structural dissimilarity limits direct comparison but highlights sulfur-rich compounds as bioactive agents .
Analog 3: Triazolo-Thiazole Derivatives ()
Pharmacological Potential
- Oxadiazole-containing analogs : highlights oxadiazoles as scaffolds for bioactive molecules, often exhibiting antimicrobial or antitumor effects. The thiophene substitution in the target compound may enhance selectivity for sulfur-binding enzymes or receptors .
- Sulfur-rich compounds : emphasizes trisulfides as microtubule disruptors, suggesting that the methylthio and thiophene groups in the target compound could similarly interact with cysteine-rich biological targets .
Data Table: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for constructing the 1,2,4-oxadiazole-thiophene-piperidine scaffold in this compound?
- Methodology : The synthesis typically involves cyclization reactions for the 1,2,4-oxadiazole core. For example, a nitrile oxide and thioamide coupling under thermal or microwave conditions can form the oxadiazole ring . The thiophene substituent is introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Piperidine methylation is achieved using reductive amination or alkylation with formaldehyde derivatives. Optimize reaction conditions (e.g., solvent, temperature) using thin-layer chromatography (TLC) for real-time monitoring .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodology : Use a combination of:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., methylthio group at 2-phenyl, thiophene at oxadiazole C3) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- Chromatography : HPLC or GC-MS to assess purity (>95% required for biological assays) .
Q. What solvent systems are optimal for purification given the compound’s hydrophobicity?
- Methodology : Use gradient elution with polar (acetonitrile) and non-polar (dichloromethane) solvents in column chromatography. For recrystallization, test mixed solvents like ethyl acetate/hexane. Monitor solubility using UV-Vis spectroscopy at λ~270–300 nm (aromatic absorption) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected H NMR splitting patterns) be resolved during characterization?
- Methodology :
- Dynamic NMR : Assess rotational barriers of the piperidine ring or methylthio group at elevated temperatures .
- 2D NMR : NOESY or HSQC to confirm spatial proximity of substituents (e.g., thiophene-oxadiazole coupling).
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ADF) .
Q. What strategies improve yield in the final coupling step between the oxadiazole-methylpiperidine and methylthiophenyl moieties?
- Methodology :
- Catalyst screening : Test Pd(PPh) for Buchwald-Hartwig coupling or CuI for Ullmann-type reactions.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while minimizing side products .
- Protecting groups : Temporarily block reactive sites (e.g., piperidine nitrogen with Boc) to prevent undesired interactions .
Q. How does the methylthio group influence the compound’s electronic properties and binding affinity in target proteins?
- Methodology :
- SAR studies : Synthesize analogs with -SCH, -SOCH, or -H substituents. Compare logP (lipophilicity) and pKa via potentiometric titration .
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with cysteine-rich targets (e.g., kinases). The methylthio group may form hydrophobic contacts or reversible disulfide bonds .
Q. What experimental designs are recommended to assess metabolic stability in vitro?
- Methodology :
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Stability in buffer : Monitor degradation at pH 2 (simulating gastric fluid) and pH 7.4 (blood) over 24 hours .
Data Contradiction Analysis
Q. How to address discrepancies between computational docking predictions and experimental IC values?
- Methodology :
- Free-energy perturbation (FEP) : Refine binding affinity predictions by simulating ligand-protein dynamics (software: Desmond).
- Crystallography : Resolve X-ray structures of ligand-target complexes to identify unmodeled water molecules or conformational changes .
- Biolayer interferometry (BLI) : Measure real-time binding kinetics to validate docking poses .
Q. Why might biological activity vary across analogs with minor structural modifications?
- Root cause analysis :
- Steric effects : Bulky substituents (e.g., thiophene vs. phenyl) may hinder target access.
- Electron-withdrawing/donating groups : Modify oxadiazole ring electron density, affecting hydrogen-bonding capacity. Use Hammett constants (σ) to quantify electronic effects .
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